molecular formula C14H15NO2 B8402896 4-Benzyloxy-3-hydroxymethylaniline

4-Benzyloxy-3-hydroxymethylaniline

Cat. No. B8402896
M. Wt: 229.27 g/mol
InChI Key: NVVNRUCTMLARPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-3-hydroxymethylaniline is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyloxy-3-hydroxymethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-3-hydroxymethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

(5-amino-2-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C14H15NO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10,15H2

InChI Key

NVVNRUCTMLARPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of an amine (see Table 1 below for amines) (0.1 mmol), an acid (5-fluoroindole-2-carboxylic acid or 5-fluoro-3-phenylindole-2-carboxylic acid) (0.1 mmol as 0.1 mL of 1M solution in THF), and DIEA (0.05 mL, 0.3 mmol) in 0.4 mL of CH2Cl2-THF (3:1) was cooled to 0° C. PyBrOP (0.1 mmol) was added. The reaction mixture was shaken using an orbital shaker at 0° C. for 30 minutes then at room temperature for 48 hours (0.1 mL THF and 0.2 mL CH2Cl2 were added after 24 hours). EtOAc was added to the mixture and the organic solution was washed with 1M HCl (2×1 mL), brine (1 mL) NaHCO3 (2×1 mL), and brine (1 mL). The organic layer was passed through a silica gel cartridge containing a top layer of anhydrous MgSO4 and moistened with hexane. The product amide was eluted with hexane (1×1 mL), hexane-EtOAc 2:1 (3×1 mL), hexane-EtOAc 1:1 (2×2 mL), and hexane-EtOAc 1:2 (1×2 mL). The fraction(s) containing pure product was identified by TLC (EtOAc-hexane 1:1 and EtOAc-hexane 1:2 in the case of 5-fluoro-3-phenylindole-2-carboxylic acid amide derivatives). The compounds were characterized by 1H NMR.
[Compound]
Name
amine
Quantity
0.1 mmol
Type
reactant
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[Compound]
Name
solution
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Reaction Step Three
Name
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0.05 mL
Type
reactant
Reaction Step Three
Name
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Reaction Step Three
Name
CH2Cl2 THF
Quantity
0.4 mL
Type
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Reaction Step Four
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Quantity
0.1 mL
Type
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